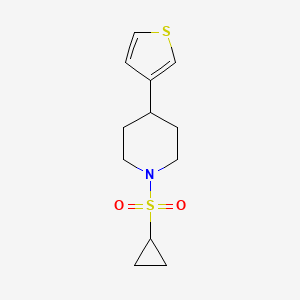

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine

説明

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine is a piperidine derivative characterized by a cyclopropylsulfonyl group at the 1-position and a thiophene ring at the 4-position. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly in modulating pharmacokinetic properties and target-binding interactions.

特性

IUPAC Name |

1-cyclopropylsulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c14-17(15,12-1-2-12)13-6-3-10(4-7-13)11-5-8-16-9-11/h5,8-10,12H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYHGYCMVUABPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-3-ylboronic acid and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions: 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyclopropylsulfonyl group can be reduced to a cyclopropyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Cyclopropyl-substituted piperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

科学的研究の応用

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl and thiophen-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

類似化合物との比較

Comparison with Similar Piperidine Derivatives

Piperidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The cyclopropylsulfonyl group in the target compound is smaller and more rigid than the acetyl or phenylsulfonyl groups in analogs. This may enhance blood-brain barrier penetration compared to bulkier derivatives .

Electronic and Steric Profiles :

- Sulfonamide linkages (as in the target compound) are more acidic than amides (e.g., 1-acetyl derivatives), which could influence solubility and protein-binding kinetics .

- Methoxy groups in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one enhance lipophilicity and antimicrobial activity, whereas the thiophene in the target compound may prioritize metabolic stability .

Pharmacological Hypotheses: Unlike 4-(4-fluorophenyl)piperidine-1-carboxamide (used in antipsychotics), the target compound’s thiophene and sulfonyl groups may favor interactions with ion channels or kinases rather than dopamine receptors.

Research Findings and Limitations

- Structural Insights : X-ray crystallography of analogs like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one reveals chair conformations in the piperidine ring, which are critical for binding pocket compatibility. The target compound’s conformation remains unstudied but is presumed similar .

- Data Gaps: No direct in vitro or in vivo data for 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine are available in open literature. Comparisons rely on structural extrapolation and trends from related molecules.

生物活性

1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a thiophene moiety. Its unique structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Related Compounds

The proposed mechanisms for the biological activity of related compounds include:

- Enzyme Inhibition : Compounds with similar structures often interact with enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Membrane Disruption : Some derivatives have shown the ability to compromise cell membranes, leading to cell death.

- Apoptosis Induction : Certain piperidine derivatives have been reported to induce apoptotic pathways in various cell types, suggesting that 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine may also exhibit this property.

Case Studies

- Antifungal Activity Against Candida auris : A study on piperidine-based derivatives demonstrated significant antifungal activity against C. auris, with some compounds inducing cell cycle arrest and apoptosis at low concentrations. The mechanisms involved included disruption of membrane integrity and activation of apoptotic markers, which could be relevant for understanding the potential effects of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine in similar contexts .

- Antimicrobial Properties : Research indicates that thiophene-containing compounds exhibit notable antimicrobial properties. For instance, derivatives similar to 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine have shown moderate antibacterial effects, suggesting that the incorporation of thiophene may enhance bioactivity through specific interactions with microbial targets.

Comparative Analysis

To better understand the unique properties of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-yl)piperidine, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。